(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N5OS2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone and its derivatives have been investigated for their potential in treating bacterial and fungal infections. Studies have synthesized and tested various related compounds, demonstrating significant antibacterial and antifungal activities. These activities are particularly relevant in addressing resistant strains of bacteria and fungi, offering potential new avenues for antimicrobial therapy (Landage, Thube, & Karale, 2019), (Sanjeeva, Reddy, & Venkata, 2022), (Wang et al., 2015).
Structural Characterization and Synthesis
Research has focused on the synthesis and structural characterization of various derivatives of this compound. The detailed analysis of the structure, including crystal structure and molecular configurations, supports the understanding of how these compounds interact at the molecular level, which is crucial for their potential application in drug design and development (Cao et al., 2010), (Lv, Ding, & Zhao, 2013).
Potential in Treating Mycobacterial Infections
There is evidence to suggest that derivatives of this compound could be effective in treating mycobacterial infections, including tuberculosis. Specific compounds within this family have demonstrated promising anti-mycobacterial potential in preliminary studies, highlighting their potential as new chemotypes in the fight against tuberculosis (Pancholia et al., 2016).
Anticancer Potential
Some studies have explored the anticancer potential of related compounds. These investigations aim to understand the mechanisms by which these compounds can inhibit cancer cell growth, particularly in breast cancer. The findings suggest that these derivatives might be effective in anti-proliferative therapy against certain types of cancer cells, offering a new approach in cancer treatment (Sonar et al., 2020).
Central Nervous System Effects
Research into the effects of these compounds on the central nervous system (CNS) has revealed potential therapeutic applications. Some derivatives have demonstrated CNS depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. This indicates a promising avenue for the development of new treatments for CNS disorders (Butler, Wise, & Dewald, 1984).
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS2/c1-16-18(15-24-28(16)17-7-4-3-5-8-17)22(29)26-11-13-27(14-12-26)23-25-21-19(30-2)9-6-10-20(21)31-23/h3-10,15H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGVGYJPTTZFHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.